3,6-Diiodo-9-tosyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diiodo-9-tosyl-9H-carbazole: is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-diiodo-9-tosyl-9H-carbazole typically involves the iodination of carbazole followed by tosylation. One common method includes the following steps :
Iodination: Carbazole is reacted with iodine and potassium iodide in the presence of an oxidizing agent such as potassium iodate in acetic acid. This reaction introduces iodine atoms at the 3 and 6 positions of the carbazole ring.
Tosylation: The iodinated carbazole is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group at the 9 position of the carbazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diiodo-9-tosyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at the 3 and 6 positions can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution: Phenylboronic acid, palladium catalyst, toluene, aqueous potassium carbonate solution.
Oxidation/Reduction: Specific reagents and conditions may vary depending on the desired transformation.
Major Products:
Substitution: Products with various functional groups replacing the iodine atoms.
Oxidation/Reduction: Products with altered oxidation states of the carbazole ring.
Scientific Research Applications
Chemistry: 3,6-Diiodo-9-tosyl-9H-carbazole is used in the synthesis of various carbazole-based polymers and materials with unique optical and electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the development of materials for electronic devices, sensors, and other advanced technologies .
Mechanism of Action
The mechanism of action of 3,6-diiodo-9-tosyl-9H-carbazole is primarily related to its ability to participate in various chemical reactions and its electronic properties. The presence of iodine atoms and the tosyl group enhances the compound’s reactivity and stability, making it suitable for use in optoelectronic applications . The molecular targets and pathways involved in its action are largely dependent on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
3,6-Diiodo-9H-carbazole: Lacks the tosyl group, making it less reactive in certain substitution reactions.
3,6-Dibromo-9H-carbazole: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and properties.
9-Tosyl-9H-carbazole: Lacks the iodine atoms, affecting its electronic properties and reactivity.
Uniqueness: 3,6-Diiodo-9-tosyl-9H-carbazole is unique due to the combination of iodine atoms and the tosyl group, which enhances its reactivity and stability. This makes it particularly valuable in the synthesis of advanced materials for optoelectronic applications .
Properties
CAS No. |
551951-03-2 |
---|---|
Molecular Formula |
C19H13I2NO2S |
Molecular Weight |
573.2 g/mol |
IUPAC Name |
3,6-diiodo-9-(4-methylphenyl)sulfonylcarbazole |
InChI |
InChI=1S/C19H13I2NO2S/c1-12-2-6-15(7-3-12)25(23,24)22-18-8-4-13(20)10-16(18)17-11-14(21)5-9-19(17)22/h2-11H,1H3 |
InChI Key |
YOLAPWHPPHACTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.